1-(4-Bromophenyl)cyclobutanecarboxamide

Vue d'ensemble

Description

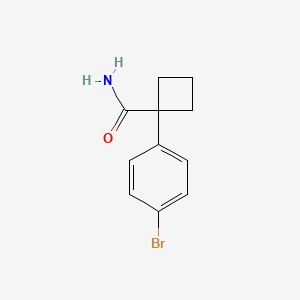

“1-(4-Bromophenyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C11H12BrNO . It is a derivative of cyclobutanecarboxylic acid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutane ring attached to a carboxamide group and a bromophenyl group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 255.11 g/mol and a monoisotopic mass of 253.994232 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP is 2.88, indicating its lipophilicity . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, and molar refractivity are also provided .

Applications De Recherche Scientifique

Anticonvulsant Properties : A study by Edafiogho et al. (2003) investigated the structure of the anticonvulsant enaminone E139, which is structurally related to 1-(4-Bromophenyl)cyclobutanecarboxamide. The research highlighted the importance of the enaminone system and the 4-bromophenyl group in conferring anticonvulsant properties, suggesting potential for designing new anticonvulsant agents (Edafiogho et al., 2003).

Polymer Synthesis : Harrison et al. (1997) explored the synthesis of (cyclobutadiene)cyclopentadienylcobalt derivatives, including those with a 4-bromophenyl substituent. These compounds are part of an approach to synthesize a square-grid polymer through cross-linking polymerization, indicating the use of this compound in advanced materials research (Harrison et al., 1997).

Hofmann Rearrangement for Synthesis : Huang et al. (2016) described the use of cyclobutanecarboxamide in a Hofmann rearrangement-ring expansion cascade, leading to the synthesis of 1-pyrrolines. This indicates the utility of this compound in synthetic organic chemistry and its potential applications in the synthesis of complex organic molecules (Huang et al., 2016).

Anticancer Potential : A study by Guo et al. (2018) investigated the effects of a bromophenol derivative on human lung cancer cells, demonstrating cell cycle arrest and apoptosis. While not directly related to this compound, this research suggests the potential anticancer applications of bromophenyl compounds (Guo et al., 2018).

Drug Profiling : Goodwin et al. (2010) used a solvent-free dry matrix coating for quantitative matrix-assisted laser desorption ionization imaging of a compound structurally similar to this compound. This study illustrates the application of these compounds in drug profiling and distribution studies within biological systems (Goodwin et al., 2010).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-bromophenyl)cyclobutane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-4-2-8(3-5-9)11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCWKWDEZAQFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-Fluoro-5-(trifluoromethyl)phenoxy]-2-furoic acid](/img/structure/B1393726.png)

![7-Azaspiro[3.5]nonan-2-one](/img/structure/B1393735.png)

![N-[4-(propan-2-yl)phenyl][1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393740.png)

![7-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1393742.png)